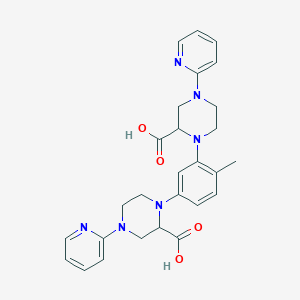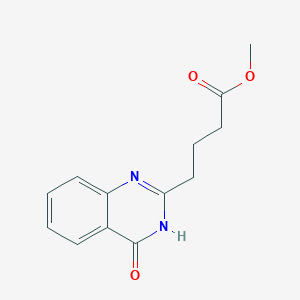
Methyl 4-(4-hydroxyquinazolin-2-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-(4-hydroxyquinazolin-2-yl)butanoate” is a complex organic compound. It likely contains a quinazolinone group, which is a type of heterocyclic compound . It also seems to contain a methyl ester group, which is a common feature in organic chemistry .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, quinazolinones can generally be synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . Similarly, esters can be formed through a condensation reaction .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions, including reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, and reactions with metal ions .科学的研究の応用
Synthesis and Chemical Properties Methyl 4-(4-hydroxyquinazolin-2-yl)butanoate and its derivatives are utilized in various synthetic pathways. For instance, 4-methylquinazoline has been identified as a minor component in the male sex pheromone of Nasonia vitripennis, indicating its role in organic synthesis and potential applications in biology (Ruther, Steiner, & Garbe, 2007). Additionally, the synthesis and reactions of related compounds like methyl 2-(3-(2-phenylquinazolin-4-yl)thioureido)alkanoates have been explored, highlighting the chemical versatility of these compounds (Fathalla & Pazdera, 2007).
Biological and Pharmacological Applications Various derivatives of quinazolin-2-yl compounds demonstrate significant biological activities. For example, compounds with a quinazolinone structure have shown antimicrobial activity, suggesting potential applications in combating bacterial and fungal infections (Asghari, Ramezani, & Mohseni, 2014). Additionally, compounds like 3-amino-4-hydroxyquinolin-2 (1H)-one derivatives, related to this compound, have exhibited antiallergic activity, indicating their possible use in allergy treatment (Suzuki et al., 1977).
Applications in Corrosion Inhibition Quinazoline derivatives have been studied for their effectiveness in corrosion inhibition, particularly for steel in acidic environments. Compounds based on the quinazoline structure, like those involving 8-hydroxyquinoline, have shown significant inhibition efficiency, suggesting their application in protecting metal surfaces from corrosion (Rbaa et al., 2020).
Safety and Hazards
将来の方向性
While specific future directions for “Methyl 4-(4-hydroxyquinazolin-2-yl)butanoate” are not available, research into quinazolinones and esters continues to be a vibrant field. For instance, new strategies for Hsp90 inhibition have emerged, which offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . Another study proposes a reduction strategy to obtain a reduced kinetic mechanism for Methyl Butanoate .
特性
IUPAC Name |
methyl 4-(4-oxo-3H-quinazolin-2-yl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-18-12(16)8-4-7-11-14-10-6-3-2-5-9(10)13(17)15-11/h2-3,5-6H,4,7-8H2,1H3,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKZZJCXISGYSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=NC2=CC=CC=C2C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
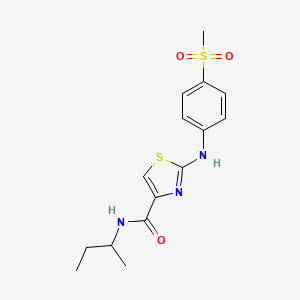
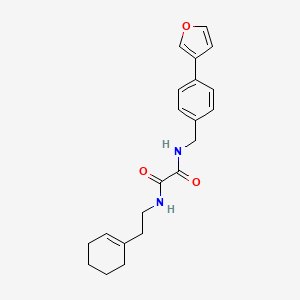
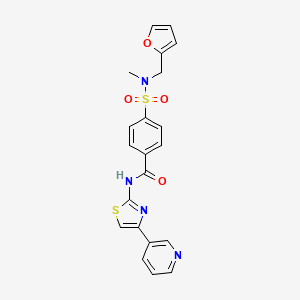
![N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2358888.png)
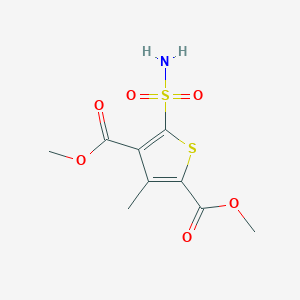

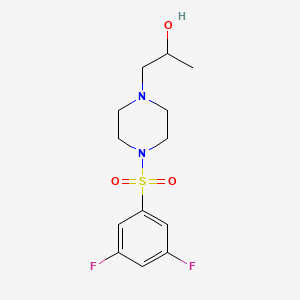
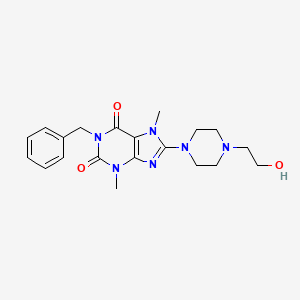
![2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2358895.png)
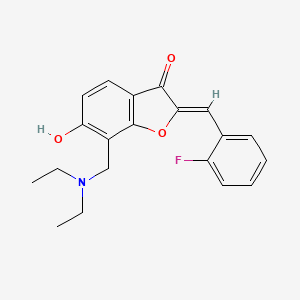
![N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2358898.png)
![3,4-dichloro-N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2358899.png)
![1-(2-(2-fluorophenoxy)acetyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2358904.png)
